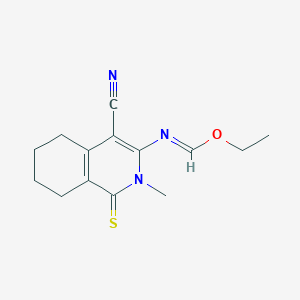

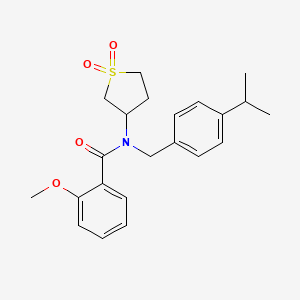

![molecular formula C24H27N5O6S B4080919 ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080919.png)

ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

Overview

Description

“Ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a benzoyl group and a benzoate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. One possible method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . However, the exact synthesis process would depend on the specific starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups attached to the 1,2,4-triazole ring. These include a benzoyl group, a benzoate ester group, and an ethyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the 1,2,4-triazole ring and the benzoyl and benzoate ester groups, it’s likely that this compound could participate in a variety of organic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be relevant include its molecular weight, solubility in various solvents, melting point, and boiling point .

Scientific Research Applications

Chemical Structure and Properties

Ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a chemical compound with the molecular formula C24H27N5O6S. It is characterized by various chemical properties such as a density of approximately 1.3 g/cm³, a high boiling point, and a molar refractivity of around 135.5 cm³. The compound has 11 hydrogen bond acceptors and 2 hydrogen bond donors, along with 12 freely rotating bonds. It violates the Rule of 5 in two instances, indicating its potential complexity in biological systems

.

Research and Therapeutic Applications

The compound is closely related to imidazole-based compounds, which have significant importance in pharmaceutical and medicinal chemistry. Imidazole, a five-membered heterocyclic compound, is known for its wide range of chemical and biological properties. Due to its amphoteric nature (both acidic and basic), it is a versatile molecule in drug development. Imidazole and its derivatives show various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, anti-allergic, and antiviral properties.

These compounds are central to numerous commercially available drugs used for treating various conditions like allergies, ulcers, infections, and even certain cancers. Drugs such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole are examples of imidazole-containing pharmaceuticals. Their diverse therapeutic activities range from antihistaminic, analgesic, antiviral, antiulcer, antihelmintic, bactericidal, trypanocidal, anti-rheumatoid arthritis, to antiprotozoal and antibacterial effects.

Synthesis and Mechanism

Various synthetic routes exist for creating imidazole derivatives, one of which may be applicable to the synthesis of Ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate. These include the Debus-Radziszewski synthesis, Wallach synthesis, and other methods involving dehydrogenation of imidazolines or alpha halo-ketones. The unique structure of imidazole allows for the creation of various derivatives, each with potentially unique biological activities.

Moreover, the presence of the imidazole ring in a compound can significantly improve its pharmacokinetic properties, like solubility, which is a crucial factor in drug design and development. This makes imidazole derivatives, including Ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate, potential candidates for further research in drug discovery and development.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include using personal protective equipment and following proper procedures for storage and disposal .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. Additionally, further studies could investigate the compound’s physical and chemical properties, as well as its reactivity with other substances .

properties

IUPAC Name |

ethyl 3-[[2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O6S/c1-5-35-23(32)16-7-6-8-17(11-16)26-21(30)14-36-24-28-27-20(29(24)2)13-25-22(31)15-9-10-18(33-3)19(12-15)34-4/h6-12H,5,13-14H2,1-4H3,(H,25,31)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYJKATWYSXLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

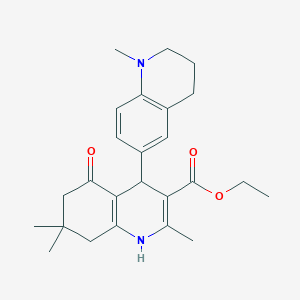

![2-methyl-4-(4-{[2-(4-morpholinyl)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4080836.png)

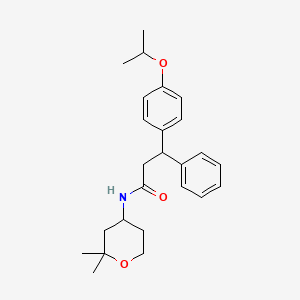

![2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080843.png)

![isopropyl 3-({[(5-{[(2-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080862.png)

![3-[(4-fluorophenyl)amino]-1,3-diphenyl-1-propanone hydrochloride](/img/structure/B4080870.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080885.png)

![6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080924.png)

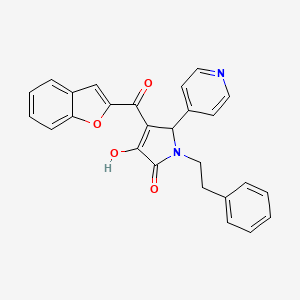

![methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)

![6-amino-3-tert-butyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080944.png)

![4-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methylphenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4080952.png)